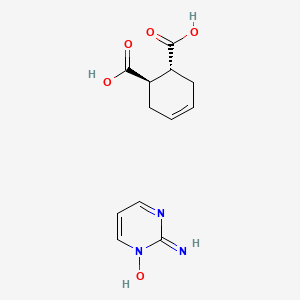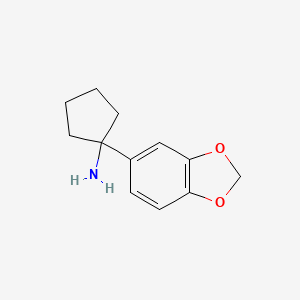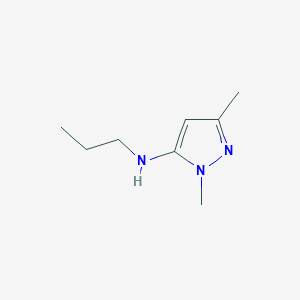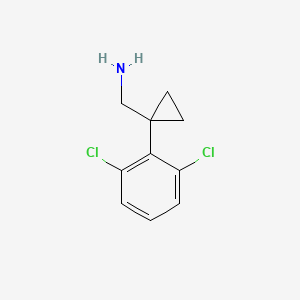-1H-pyrazol-5-yl]methyl})amine CAS No. 1856096-68-8](/img/structure/B11739239.png)
[(2-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a methoxyphenyl group and a trifluoroethyl-pyrazolyl group linked through a methylamine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenyl isocyanate with appropriate reagents to form the methoxyphenyl intermediate.
Formation of the Trifluoroethyl-Pyrazolyl Intermediate: This step involves the synthesis of the trifluoroethyl-pyrazolyl intermediate through reactions involving trifluoroethyl compounds and pyrazole derivatives.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the trifluoroethyl-pyrazolyl intermediate using a methylamine bridge under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Vergleich Mit ähnlichen Verbindungen
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent.
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Investigated for its leishmanicidal activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
The uniqueness of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1856096-68-8 |
|---|---|
Molekularformel |
C14H16F3N3O |
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C14H16F3N3O/c1-21-13-5-3-2-4-11(13)8-18-9-12-6-7-19-20(12)10-14(15,16)17/h2-7,18H,8-10H2,1H3 |
InChI-Schlüssel |
SNGDIVPLHOONCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNCC2=CC=NN2CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739175.png)
![butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739178.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739187.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739224.png)
phenyl]methyl})amine](/img/structure/B11739229.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
amine](/img/structure/B11739236.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11739241.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)
